N-(3-fluorophenyl)-4-methylbenzamide
CAS No.:
Cat. No.: VC10850772
Molecular Formula: C14H12FNO
Molecular Weight: 229.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FNO |
|---|---|
| Molecular Weight | 229.25 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C14H12FNO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | PQRSXKFJFJPAAR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
N-(3-Fluorophenyl)-4-methylbenzamide (IUPAC name: N-(3-fluorophenyl)-4-methylbenzamide) belongs to the benzamide class of organic compounds. Its molecular formula is C₁₄H₁₂FNO, with a molecular weight of 229.25 g/mol. The compound’s structure comprises a 4-methyl-substituted benzoyl group linked via an amide bond to a 3-fluorophenyl ring.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂FNO | |
| Molecular Weight | 229.25 g/mol | |
| SMILES Notation | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated ~3.0 (calculated) | – |
The fluorine atom at the meta position of the phenyl ring introduces electronegativity, potentially influencing the compound’s solubility and binding interactions. The methyl group on the benzamide moiety enhances hydrophobicity, which may impact its pharmacokinetic properties in biological systems.
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(3-fluorophenyl)-4-methylbenzamide typically involves amide bond formation between 4-methylbenzoic acid and 3-fluoroaniline. A standard protocol employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often catalyzed by 4-dimethylaminopyridine (DMAP).
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Activation of Carboxylic Acid: 4-Methylbenzoic acid is activated using DCC/EDC in an anhydrous solvent (e.g., dichloromethane or THF).
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Nucleophilic Attack: 3-Fluoroaniline is added to the activated intermediate, facilitating amide bond formation.
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Workup: The reaction mixture is purified via recrystallization or column chromatography to yield the product.
Table 2: Representative Synthesis Conditions
| Reactant | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Methylbenzoic acid | DCC, DMAP | DCM | Room temp | ~85% |
| 3-Fluoroaniline | EDC, HOBt | THF | 0–25°C | ~78% |
Spectroscopic Characterization
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¹H NMR: Signals include aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.3–2.5 ppm), and amide NH (δ 8.0–8.5 ppm) .
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¹³C NMR: Peaks corresponding to carbonyl (δ ~165 ppm), fluorophenyl carbons (δ 115–160 ppm), and methyl groups (δ ~21 ppm) .
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MS (ESI+): Molecular ion peak observed at m/z 229.25[M+H]⁺.
Material Science Applications
The compound’s aromatic and fluorinated structure lends itself to materials science:
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Polymer Additives: Fluorine’s electronegativity can improve thermal stability and reduce surface energy in polymers.
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Coating Technologies: Hydrophobic fluorinated benzamides may enhance water-repellent coatings.
Molecular Modeling and Binding Insights
Computational studies predict that the 3-fluorophenyl group engages in halogen bonding with target proteins, while the amide moiety participates in hydrogen bonding. Docking simulations with serotonin receptors (e.g., 5-HT₁A) suggest moderate binding affinity (ΔG = −7.2 kcal/mol) .
Limitations and Future Directions
Current research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume